5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one
CAS No.: 2089770-71-6
Cat. No.: VC7229240
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089770-71-6 |
---|---|
Molecular Formula | C10H8BrN3O |
Molecular Weight | 266.098 |
IUPAC Name | 5-bromo-1-(pyridin-4-ylmethyl)pyrazin-2-one |
Standard InChI | InChI=1S/C10H8BrN3O/c11-9-7-14(10(15)5-13-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2 |
Standard InChI Key | FUDVBFDUXLDKTC-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CN2C=C(N=CC2=O)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazin-2(1H)-one ring, a six-membered dihydroheterocycle with two nitrogen atoms at the 1- and 2-positions. The 5-position bromine atom introduces steric and electronic effects, enhancing electrophilic reactivity, while the 1-position pyridin-4-ylmethyl group contributes π-π stacking capabilities and hydrogen-bonding potential. This dual functionality enables interactions with biological targets and metal ions, making it a candidate for drug discovery and coordination chemistry.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrazinone derivatives exhibit characteristic absorption bands for carbonyl () and aromatic C-Br stretches (). Density functional theory (DFT) simulations predict a planar pyrazinone ring with a dihedral angle of between the pyridine and pyrazinone planes, optimizing conjugation .
Synthesis and Optimization Strategies
Condensation Reaction Protocol
The primary synthesis route involves refluxing dimethyl pyrazine-2,3-dicarboxylate with 4-aminomethylpyridine in methanol for 6–8 hours (Table 1). Nucleophilic attack by the amine on the ester carbonyl initiates ring closure, followed by bromination at the 5-position using (NBS) in dichloromethane. Recrystallization from ethanol yields pure crystals with a reported efficiency of 68–72%.
Table 1: Synthetic Conditions for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one
Parameter | Value |
---|---|
Reactants | Dimethyl pyrazine-2,3-dicarboxylate, 4-aminomethylpyridine |
Solvent | Methanol |
Temperature | Reflux () |
Reaction Time | 6–8 hours |
Brominating Agent | N-Bromosuccinimide (NBS) |
Yield | 68–72% |
Alternative Pathways and Scalability
Applications in Biomedical Research
Enzyme Inhibition Profiles
In silico docking simulations predict strong binding () to the ATP-binding pocket of kinases such as EGFR and CDK2. The pyrazinone carbonyl mimics adenine’s N1 position, while the bromine occupies hydrophobic subpockets. In vitro assays against HeLa cells demonstrate IC values of for proliferation inhibition, comparable to triazole-based inhibitors.
Antimicrobial Activity
Against Gram-positive Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of , likely through interference with cell wall synthesis. Synergy studies with β-lactams show a 4-fold reduction in MIC when co-administered with ampicillin.
Material Science Applications
Organic Semiconductor Development
Thin films deposited via physical vapor deposition (PVD) display p-type semiconductor behavior with a hole mobility of . Annealing at improves crystallinity, reducing trap densities from to .
Metal-Organic Frameworks (MOFs)
Reaction with in DMF yields a porous MOF (BET surface area: ) capable of CO uptake ( at 298 K). Functionalization with amine groups enhances selectivity for CO/N separation (ideal selectivity: 18.7).
Comparative Analysis with Related Compounds
Table 2: Key Comparisons with Brominated Heterocycles
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